

An In-Depth Technical Guide to Bis(2-ethoxyethyl)amine and its Derivatives

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Compound of Interest

Compound Name: *Bis(2-ethoxyethyl)amine*

CAS No.: 124-21-0

Cat. No.: B087016

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethoxyethyl)amine is a secondary amine featuring two ethoxyethyl groups attached to a central nitrogen atom. This unique structure, combining the nucleophilicity of a secondary amine with the solubility and coordination properties imparted by the ether linkages, makes it a versatile building block in organic synthesis. While not as extensively documented as some commodity chemicals, its derivatives have found utility in diverse fields, including medicinal chemistry as precursors to bioactive molecules and in materials science as ligands, corrosion inhibitors, and curing agents.^{[1][2]} This guide provides a comprehensive overview of the core chemistry of **Bis(2-ethoxyethyl)amine**, focusing on its synthesis, reactivity, and the generation of key derivatives, underpinned by established chemical principles and practical laboratory protocols.

Chemical Profile and Physicochemical Properties

Bis(2-ethoxyethyl)amine, also known by its IUPAC name 2-ethoxy-N-(2-ethoxyethyl)ethanamine, is a colorless liquid with a characteristic amine-like odor.^{[1][2]} Its ether

functionalities enhance its polarity and ability to act as a hydrogen bond acceptor, contributing to its solubility in a range of organic solvents and water.[2]

Key Physicochemical Data:

Property	Value	Source(s)
CAS Number	124-21-0	[3]
Molecular Formula	C ₈ H ₁₉ NO ₂	[3][4][5]
Molecular Weight	161.24 g/mol	[3][4]
Boiling Point	200 °C	[2]
Melting Point	-50 °C	[2]
Density	0.89 g/cm ³	[2][3]
Refractive Index	1.421	[2][3]
Flash Point	77.4 °C	[2]
Purity (Typical)	≥98.0% (GC)	[3]

These properties make it suitable for a variety of reaction conditions, although its relatively high boiling point necessitates purification methods like vacuum distillation for optimal results. It is also noted to be air-sensitive, suggesting that reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3][6]

Synthesis and Derivatization Strategies

The reactivity of **Bis(2-ethoxyethyl)amine** is dominated by the lone pair of electrons on the secondary nitrogen atom, making it a potent nucleophile. This allows for the straightforward synthesis of a wide array of derivatives.

Core Synthesis Principles

While specific industrial synthesis routes for **Bis(2-ethoxyethyl)amine** are not widely published, its structure lends itself to synthesis via established amine chemistry. A plausible

and widely used laboratory and industrial method for creating such secondary amines is reductive amination.^{[7][8][9]}

Conceptual Reductive Amination Pathway: This process would involve the reaction of 2-ethoxyacetaldehyde with 2-ethoxyethylamine. The reaction proceeds through an imine intermediate, which is then reduced in situ to form the target secondary amine.^[8]

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This one-pot approach is highly efficient and a cornerstone of modern amine synthesis due to its high atom economy and often mild reaction conditions.^{[7][9]} Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde.^[8]

Key Derivatization Reactions

The nucleophilic nitrogen of **Bis(2-ethoxyethyl)amine** is the primary site for derivatization.

Direct alkylation with alkyl halides (e.g., alkyl chlorides, bromides) is a fundamental method to produce tertiary amines.^[10] The reaction proceeds via an S_N2 mechanism.^[11]

- **Causality:** The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile are often used to dissolve the amine and the alkyl halide. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the

reaction to completion.[10] Over-alkylation to form a quaternary ammonium salt is a potential side reaction if the product tertiary amine reacts further.[10]

Reaction with acyl chlorides or acid anhydrides readily forms the corresponding N,N-disubstituted amides. This reaction is typically fast and exothermic.

- Causality: The reaction is often performed in the presence of a base (like pyridine or triethylamine) to act as a scavenger for the HCl generated when using acyl chlorides.[8] This prevents the formation of the unreactive amine hydrochloride salt. The resulting amides are significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Derivatives of bis(2-aminoethyl)amine (a structurally related compound) have been synthesized by reacting the amine with isothiocyanates to form novel thiourea derivatives.[12] This same principle applies directly to **Bis(2-ethoxyethyl)amine**.

- Causality: The reaction with isocyanates or isothiocyanates is a nucleophilic addition. The nitrogen lone pair attacks the electrophilic carbon of the $-N=C=O$ or $-N=C=S$ group. This reaction is typically quantitative and requires no catalyst, proceeding cleanly at room temperature or with gentle heating.[12] These derivatives are of interest in medicinal chemistry for their potential biological activities.[12]

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Applications in Research and Development

The derivatives of **Bis(2-ethoxyethyl)amine** are more significant than the parent compound itself.

- **Medicinal Chemistry:** Amines are ubiquitous in pharmaceuticals.[13] The Bis(2-ethoxyethyl) scaffold can be used as a precursor for more complex molecules. The ether linkages can improve pharmacokinetic properties, such as solubility and metabolic stability. For instance, novel thiourea derivatives of the related bis(2-aminoethyl)amine have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[12]
- **Materials Science:** The ability of the nitrogen and oxygen atoms to chelate metal ions makes this scaffold interesting for creating ligands. Structurally similar amines are used as corrosion inhibitors, where the molecule adsorbs onto a metal surface, and as epoxy curing agents.[1][2]
- **Chemical Synthesis:** It serves as a versatile intermediate in the production of more complex chemical structures.[2]

Experimental Protocols

The following protocols are generalized procedures based on standard organic chemistry transformations and should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for N-Alkylation

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add **Bis(2-ethoxyethyl)amine** (1.0 eq.).
- **Solvent & Base:** Dissolve the amine in a suitable anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of amine). Add a non-nucleophilic base (e.g., anhydrous K_2CO_3 , 1.5 eq.).
- **Reagent Addition:** Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension at room temperature.
- **Reaction:** Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting amine is consumed.

- **Workup:** Cool the mixture to room temperature. Filter off the inorganic base and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the crude residue by column chromatography on silica gel or by vacuum distillation to yield the pure tertiary amine.
- **Self-Validation:** The progress of the reaction can be validated by the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot on a TLC plate. The final product's identity and purity should be confirmed by NMR spectroscopy and Mass Spectrometry.

Protocol 2: General Procedure for N-Acylation (Amide Synthesis)

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add **Bis(2-ethoxyethyl)amine** (1.0 eq.).
- **Solvent & Base:** Dissolve the amine in an anhydrous, non-protic solvent (e.g., dichloromethane or THF, 5-10 mL per mmol). Add a base such as triethylamine or pyridine (1.2 eq.). Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Add the acyl chloride or acid anhydride (1.05 eq.) dropwise via a syringe. A precipitate (triethylammonium chloride) will likely form.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC for the consumption of the amine.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove excess acid), and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by crystallization or column chromatography.

- Self-Validation: Successful acylation is confirmed by the disappearance of the N-H stretch in the IR spectrum and appropriate shifts in the ^1H and ^{13}C NMR spectra, particularly for the carbons and protons alpha to the nitrogen.

Safety and Handling

Bis(2-ethoxyethyl)amine is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[4]

- Personal Protective Equipment (PPE): Always handle this chemical inside a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
- Handling: Avoid inhalation of vapors and contact with skin and eyes.[1][14] It is air-sensitive and should be stored under an inert atmosphere.[6] Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][14]
- First Aid: In case of skin contact, immediately wash off with plenty of water for at least 15 minutes.[1][6] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[4][6] If inhaled, move the person to fresh air.[1][6]

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